コレステリルアラキドネート

概要

説明

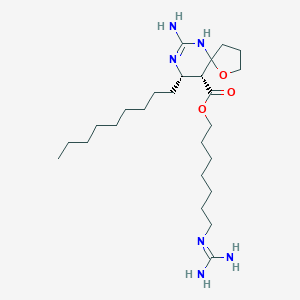

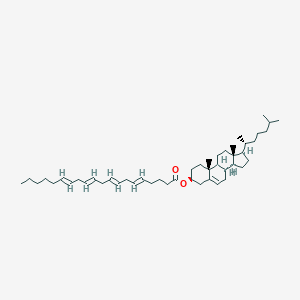

Cholesteryl arachidonate is a cholesterol ester found in plasma and the adrenal gland . It is a component of low-density lipoprotein (LDL) and oxidation of the arachidonate moiety contributes to macrophage activation and foam cell formation in atherosclerosis .

Synthesis Analysis

Cholesteryl arachidonate is synthesized by the ester interchange method, starting with cholesteryl acetate and the methyl esters of the fatty acids using sodium ethylate as a catalyst .Molecular Structure Analysis

The molecular formula of Cholesteryl arachidonate is C47H76O2. It has an average mass of 673.105 Da and a monoisotopic mass of 672.584534 Da . The infrared spectrum of cholesteryl arachidonate showed minor variations from the unsaturated esters of the CIS acids .Chemical Reactions Analysis

Cholesteryl arachidonate undergoes hydrolysis to release arachidonic acid during ACTH-stimulated prostaglandin synthesis in rat adrenocortical cells . It is also oxidized to more complex products, like BEP-CE .Physical And Chemical Properties Analysis

Cholesteryl arachidonate is a neat oil . The infrared spectrum of cholesteryl arachidonate showed minor variations from the unsaturated esters of the CIS acids .科学的研究の応用

コレステロールの貯蔵と輸送

コレステリルアラキドネートは、コレステリルエステル(CE)の一種であり、臓器間および組織間で大量のコレステロールを貯蔵および輸送するための普遍的なメカニズムです . これは、細胞内コレステロール過剰による毒性を避けるのに役立ちます .

酸化修飾

コレステロールが不飽和脂肪酸とエステル化され、酸化修飾を受けると、コレステリルアラキドネートの同一性は劇的に変化します . これらのCEの酸化修飾は、リポキシゲナーゼが最も重要な酵素であり、フリーラジカル酸化によって、専門的な酵素によって媒介されます .

酸化CEの生物学的活性

酸化CE(OxCE)製品の複雑なレパートリーは、さまざまなコンテキスト依存的な生物学的活性を示します . OxCE中の酸化脂肪アシル鎖は、加水分解および再エステル化され、酸化部分のリン脂質(PL)への播種を可能にし、OxPLはOxCEとは異なる生物学的活性を持ちます .

心血管疾患のバイオマーカー

質量分析の技術的進歩と新しい抗OxCE抗体の開発により、ヒトの動脈硬化性プラークと血漿中のOxCEの存在を確認し、レベルを定量化することが可能になりました . この記事では、心血管疾患の発症リスクと治療効果を評価するための新しいバイオマーカーアッセイとして、血漿中のOxCEレベルを測定する見通しについて議論しています .

癌転移における役割

作用機序

Target of Action

Cholesteryl arachidonate, also known as cholesterol arachidonate, primarily targets an enzyme called LIPA (Lysosomal Acid Lipase) . LIPA plays a crucial role in the hydrolysis of cholesteryl esters, a process that is essential for maintaining homeostasis of cholesteryl esters in cells .

Mode of Action

Cholesteryl arachidonate interacts with LIPA by serving as a dominant substrate that is rapidly hydrolyzed by this enzyme . The hydrolysis of cholesteryl arachidonate by LIPA is a key step in the regulation of cholesteryl ester homeostasis in cells .

Biochemical Pathways

The hydrolysis of cholesteryl arachidonate by LIPA affects the NF-κB signaling pathway . Specifically, inhibition of LIPA suppresses NF-κB signaling, while members of the NF-κB family positively regulate the expression level of LIPA . This indicates the existence of a regulatory feedback loop involving LIPA, cholesteryl ester homeostasis, and NF-κB signaling .

Pharmacokinetics

It is known that lipa-driven hydrolysis plays a key role in the metabolism of cholesteryl arachidonate .

Result of Action

The hydrolysis of cholesteryl arachidonate by LIPA has significant effects at the molecular and cellular levels. It has been found that inhibition of LIPA, which prevents the hydrolysis of cholesteryl arachidonate, effectively suppresses cancer metastasis both in vitro and in vivo .

Action Environment

The action of cholesteryl arachidonate can be influenced by various environmental factors. For instance, oxidative modifications can dramatically change the biological activities of cholesteryl esters . Furthermore, the type of phospholipid carrier greatly influences the antibacterial activity of cholesteryl esters .

Safety and Hazards

将来の方向性

The complex repertoire of oxidized CE (OxCE) products exhibit various, context-dependent biological activities . Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma . This suggests that measuring OxCE levels in plasma could be a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment .

生化学分析

Biochemical Properties

Cholesteryl arachidonate is a cholesterol ester that is associated with the neutral core of low-density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for the hydrolysis of cholesteryl esters .

Cellular Effects

Inhibition of Lipase A (LIPA), which is a key regulator of cholesteryl arachidonate hydrolysis in cancer cells, induced aberrant accumulation of cholesteryl arachidonate-rich lipid droplet at the single-cell level . This suggests that cholesteryl arachidonate plays a significant role in cellular processes, particularly in cancer progression.

Molecular Mechanism

Cholesteryl arachidonate is rapidly hydrolyzed by LIPA . Inhibition of LIPA effectively suppressed cancer metastasis both in vitro and in vivo . Mechanistically, LIPA inhibition suppresses NF-κB signaling, while the NF-κB members positively regulate the expression level of LIPA .

Temporal Effects in Laboratory Settings

It is known that LIPA-driven hydrolysis of cholesteryl arachidonate was directly visualized by stimulated Raman scattering imaging of alkyne-tagged cholesterol .

Metabolic Pathways

Cholesteryl arachidonate is involved in the metabolism of arachidonic acid . The types and mechanisms of organic reactions involved, bond rearrangements, and radical stabilization in the cyclooxygenase and lipoxygenase pathways have been investigated and explained .

Transport and Distribution

Cholesteryl arachidonate, as a cholesterol ester, is found associated with the neutral core of low-density lipoprotein . This suggests that it is transported and distributed within cells and tissues via low-density lipoproteins.

Subcellular Localization

Given its association with low-density lipoproteins, it is likely that it is localized within the lipid droplets of cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cholesteryl arachidonate involves the esterification of cholesteryl alcohol with arachidonic acid using a catalyst.", "Starting Materials": ["Cholesteryl alcohol", "Arachidonic acid", "Catalyst (e.g. sulfuric acid)"], "Reaction": [ "Step 1: Dissolve cholesteryl alcohol and arachidonic acid in a suitable solvent, such as chloroform or methylene chloride.", "Step 2: Add a catalytic amount of catalyst, such as sulfuric acid, to the solution.", "Step 3: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the mixture and extract the product with a suitable solvent, such as ether or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

| 604-34-2 | |

分子式 |

C47H76O2 |

分子量 |

673.1 g/mol |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

InChIキー |

IMXSFYNMSOULQS-WIMJHLADSA-N |

異性体SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

物理的記述 |

Solid |

同義語 |

cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |

製品の起源 |

United States |

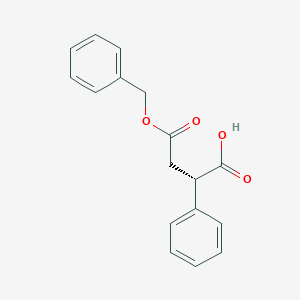

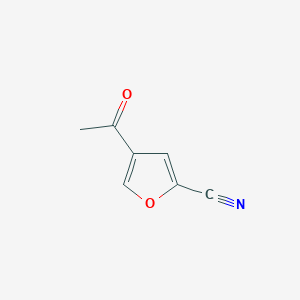

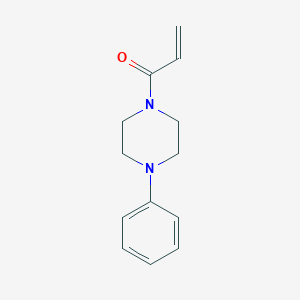

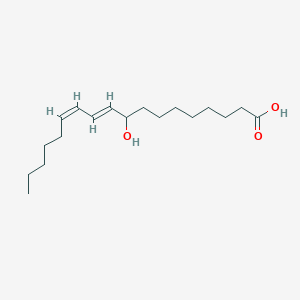

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)